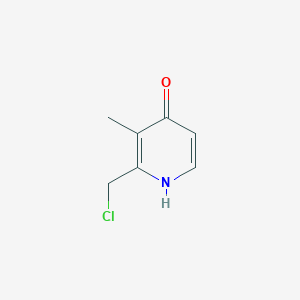
2-(Chloromethyl)-3-methylpyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-3-methylpyridin-4-ol is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 2-position, a methyl group at the 3-position, and a hydroxyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methylpyridin-4-ol typically involves the chloromethylation of 3-methylpyridin-4-ol. One common method includes the reaction of 3-methylpyridin-4-ol with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 2-position. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are used to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Chloromethyl)-3-methylpyridin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and methoxy derivatives.
Oxidation Reactions: Products include 2-(chloromethyl)-3-methylpyridin-4-one.
Reduction Reactions: Products include 2-(chloromethyl)-3-methylpiperidin-4-ol.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-3-methylpyridin-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as antimicrobial activity.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-3-methylpyridin-4-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-4-methylpyridin-3-ol: Similar structure but with different substitution pattern.
2-(Chloromethyl)-3-methylpyridin-5-ol: Similar structure but with hydroxyl group at the 5-position.
2-(Chloromethyl)-3-methylpyridin-4-one: Oxidized form of the compound.
Uniqueness
2-(Chloromethyl)-3-methylpyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloromethyl and hydroxyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H8ClNO |
|---|---|
Molekulargewicht |
157.60 g/mol |
IUPAC-Name |
2-(chloromethyl)-3-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C7H8ClNO/c1-5-6(4-8)9-3-2-7(5)10/h2-3H,4H2,1H3,(H,9,10) |
InChI-Schlüssel |
GTACYOBLYZKWMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC=CC1=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


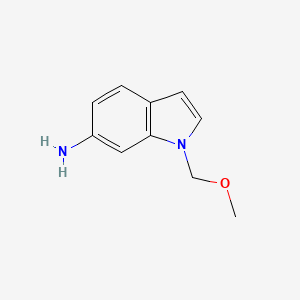

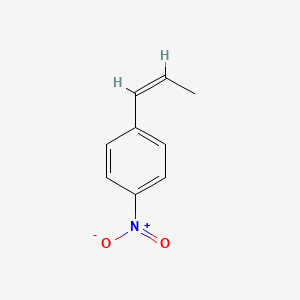
![(2E)-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13151400.png)
![1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)



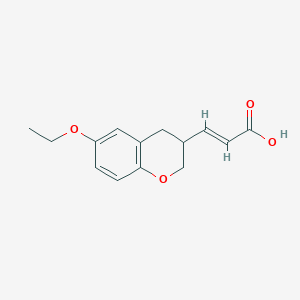
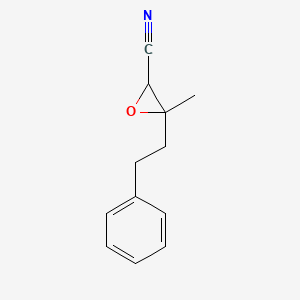


![4,6-Dibromo-2-octylthieno[3,4-b]thiophene](/img/structure/B13151473.png)
![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)
